N-(4-chloro-3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
Description
N-(4-chloro-3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic quinoline derivative characterized by three key structural features:
- 4-Amino group substitution: A 4-chloro-3-fluorophenyl group attached to the quinoline core via an amine linkage.
- 8-Methoxy substituent: A methoxy group at the 8-position of the quinoline ring.
- 2-Thiomorpholine carbonyl moiety: A thiomorpholine ring conjugated to a carbonyl group at the 2-position.
Properties
IUPAC Name |
[4-(4-chloro-3-fluoroanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2S/c1-28-19-4-2-3-14-17(24-13-5-6-15(22)16(23)11-13)12-18(25-20(14)19)21(27)26-7-9-29-10-8-26/h2-6,11-12H,7-10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFDMQUTCVLHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=C(C=C3)Cl)F)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature Control
Catalytic Systems
- Cyclization: Lithium dialkylamides (e.g., LDA) at −78°C drive regioselective cyclization.
- Coupling: p-Toluenesulfonic acid (pTSA) catalyzes the SNAr reaction, reducing reaction time by 40%.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patents emphasize transitioning batch processes to continuous flow systems to enhance scalability. For example, the ketimine cyclization step achieves 90% conversion in 15 minutes under flow conditions versus 2 hours in batch.
Waste Management
The CN102942524A method reduces wastewater by 30% compared to traditional HNO₃/H₂SO₄ oxidation routes, leveraging solvent recycling and in-situ HCl neutralization.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Steps Across Methods
| Step | Method A (Patent) | Method B (Patent) | Method C (Patent) |
|---|---|---|---|
| Quinoline Core Formation | 85% yield | 94% yield | N/A |
| Aromatic Substitution | N/A | N/A | 88% yield |
| Acylation | 75% yield | N/A | 82% yield |
Method B offers superior yields for core synthesis, while Method C excels in aryl coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoline derivatives.
Scientific Research Applications
N-(4-chloro-3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Pharmacophore Variations
The table below compares the target compound with structurally related quinoline derivatives:
*Calculated based on formula.
Key Observations:
Positional Sensitivity of Methoxy Groups: The target compound’s 8-methoxy group distinguishes it from AS3334034 (7-OCH₃) and Compound 7 (7-OCH₃). Methoxy positioning significantly impacts receptor binding; for example, AS3334034’s 7-OCH₃ contributes to RIP2 inhibition , while Compound 7’s 7-OCH₃ enhances antibacterial potency .
Amino Substituent Diversity: The 4-(4-chloro-3-fluorophenyl)amine group in the target compound shares halogenation patterns with Compound 7 (3-Cl-4-F-phenyl), which is critical for hydrophobic interactions in bacterial membranes .
Biological Activity
N-(4-chloro-3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The compound features a quinoline core with several substituents, including a chlorinated fluorophenyl group, a methoxy group, and a thiomorpholine moiety, which may enhance its reactivity and biological efficacy.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of fluorine and methoxy groups is believed to influence its interaction with biological targets, potentially enhancing its pharmacological profile. The thiomorpholine-4-carbonyl group may also play a crucial role in modulating the compound's activity.
| Structural Feature | Description |
|---|---|
| Core Structure | Quinoline |
| Substituents | 4-Chloro-3-fluorophenyl, 8-Methoxy, Thiomorpholine |
| Potential Applications | Antimicrobial, Anticancer |
Preliminary studies suggest that this compound may exert its biological effects by interacting with specific enzymes or receptors. These interactions could modulate the activity of molecular targets involved in various disease processes, leading to therapeutic effects. Further research is necessary to elucidate these mechanisms fully.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with notable potency observed in Gram-positive and Gram-negative bacteria. The compound's IC50 values (the concentration required to inhibit 50% of the target organism) are critical for assessing its efficacy.
| Bacterial Strain | IC50 Value (μM) | Reference |
|---|---|---|
| E. coli | 0.2 | |
| S. aureus | 0.1 | |
| P. aeruginosa | 0.15 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies have reported cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy.
| Cancer Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | |
| HeLa (Cervical Cancer) | 0.3 | |
| A549 (Lung Cancer) | 0.25 |
Case Studies
Several case studies highlight the compound's potential applications:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against multi-drug resistant strains of bacteria, demonstrating significant inhibition rates comparable to established antibiotics.
- Cancer Cell Inhibition : Research involving various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
